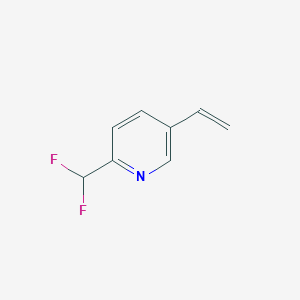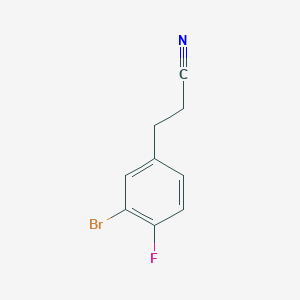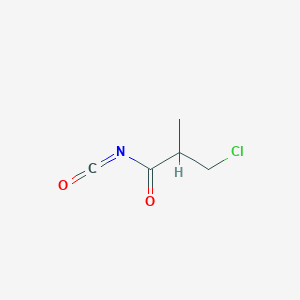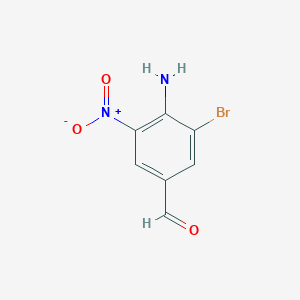
(S)-benzyl 3-(benzyloxy)-2-(tert-butoxycarbonylamino)propanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(S)-benzyl 3-(benzyloxy)-2-(tert-butoxycarbonylamino)propanoate is a compound that belongs to the class of N-protected amino acids. It is commonly used in peptide synthesis and serves as a building block for more complex molecules. The compound is characterized by its white to almost white powder or crystalline form and has a molecular formula of C15H21NO5 .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (S)-benzyl 3-(benzyloxy)-2-(tert-butoxycarbonylamino)propanoate typically involves the protection of the amino and hydroxyl groups of L-serine. The process begins with the protection of the amino group using tert-butoxycarbonyl (Boc) and the hydroxyl group using benzyl (Bn). The reaction conditions often involve the use of solvents like methanol and ethanol, and the reactions are carried out at room temperature .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to meet commercial demands. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product. The compound is then purified using techniques such as high-performance liquid chromatography (HPLC) to achieve a purity of over 98% .
Análisis De Reacciones Químicas
Types of Reactions
(S)-benzyl 3-(benzyloxy)-2-(tert-butoxycarbonylamino)propanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can be used to remove the protective groups.
Substitution: The benzyl and Boc groups can be substituted with other protective groups or functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Such as hydrogen peroxide and potassium permanganate.
Reducing agents: Such as lithium aluminum hydride and sodium borohydride.
Substitution reagents: Such as acids and bases for deprotection.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, deprotection of the Boc group yields L-serine derivatives, while oxidation can lead to the formation of various oxidized products .
Aplicaciones Científicas De Investigación
(S)-benzyl 3-(benzyloxy)-2-(tert-butoxycarbonylamino)propanoate has a wide range of applications in scientific research:
Chemistry: Used as a building block in peptide synthesis and the development of new materials.
Biology: Employed in the study of protein structure and function.
Medicine: Utilized in the synthesis of pharmaceutical compounds and drug development.
Industry: Applied in the production of specialty chemicals and advanced materials.
Mecanismo De Acción
The mechanism of action of (S)-benzyl 3-(benzyloxy)-2-(tert-butoxycarbonylamino)propanoate involves its role as a protected amino acid. The protective groups (Boc and Bn) prevent unwanted reactions during peptide synthesis, allowing for the selective formation of peptide bonds. The compound interacts with various molecular targets and pathways involved in protein synthesis and modification .
Comparación Con Compuestos Similares
Similar Compounds
- N-Boc-O-benzyl-D-serine
- Boc-D-Ser(Bzl)-OH
- O-Benzyl-N-(tert-butoxycarbonyl)-D-serine
Uniqueness
(S)-benzyl 3-(benzyloxy)-2-(tert-butoxycarbonylamino)propanoate is unique due to its specific protective groups, which provide stability and selectivity during chemical reactions. This makes it particularly valuable in peptide synthesis and other applications where precise control over chemical reactions is required .
Propiedades
Número CAS |
69871-79-0 |
|---|---|
Fórmula molecular |
C22H27NO5 |
Peso molecular |
385.5 g/mol |
Nombre IUPAC |
benzyl (2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-phenylmethoxypropanoate |
InChI |
InChI=1S/C22H27NO5/c1-22(2,3)28-21(25)23-19(16-26-14-17-10-6-4-7-11-17)20(24)27-15-18-12-8-5-9-13-18/h4-13,19H,14-16H2,1-3H3,(H,23,25)/t19-/m0/s1 |
Clave InChI |
GPPPVJZIRFVEMC-IBGZPJMESA-N |
SMILES isomérico |
CC(C)(C)OC(=O)N[C@@H](COCC1=CC=CC=C1)C(=O)OCC2=CC=CC=C2 |
SMILES canónico |
CC(C)(C)OC(=O)NC(COCC1=CC=CC=C1)C(=O)OCC2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![1-[5-(3-amino-5-methylphenyl)-1,3-thiazol-2-yl]cyclobutan-1-ol](/img/structure/B8649320.png)



![7-Isopropyl-1,3-dimethyl-1H-pyrazolo[4,3-b]pyridine](/img/structure/B8649369.png)







